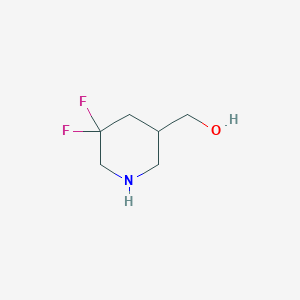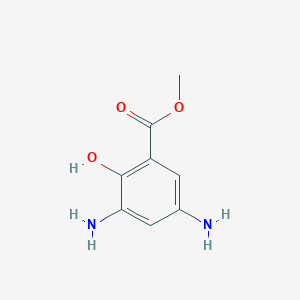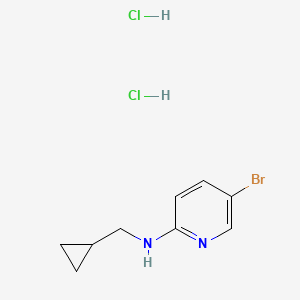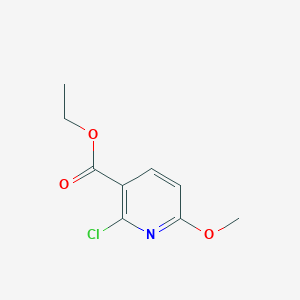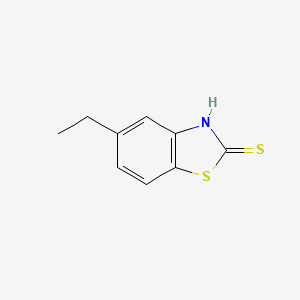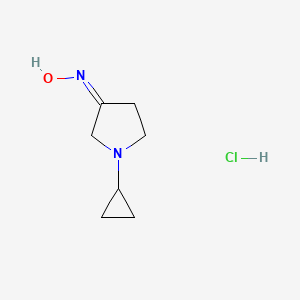
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride typically involves the reaction of cyclopropylamine with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving hydroxylamine derivatives. It could also be a tool for investigating metabolic pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Hydroxylamine derivatives are often investigated for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxyphthalimide
- N-hydroxybenzotriazole
- Cyclopropylamine derivatives
Uniqueness
Compared to similar compounds, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride may offer unique reactivity due to the presence of the cyclopropyl group and the hydroxylamine moiety. These structural features could impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6-; |
InChI-Schlüssel |
VLYPYWOPZNEENM-PHZXCRFESA-N |
Isomerische SMILES |
C1CC1N2CC/C(=N/O)/C2.Cl |
Kanonische SMILES |
C1CC1N2CCC(=NO)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



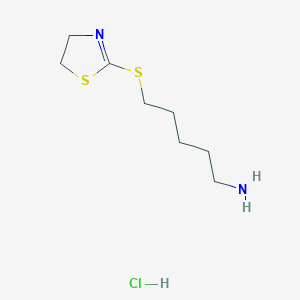


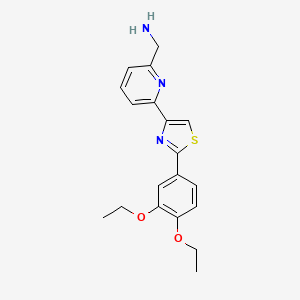
![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)

![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
